NSC 196883
CAS No.: 39978-68-2
Cat. No.: VC0537697
Molecular Formula: C13H24ClN
Molecular Weight: 229.79 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39978-68-2 |
---|---|
Molecular Formula | C13H24ClN |
Molecular Weight | 229.79 g/mol |
IUPAC Name | 1-(1-adamantyl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H |
Standard InChI Key | AMJINLQYPJSVRM-UHFFFAOYSA-N |
SMILES | CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |
Canonical SMILES | CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |
Appearance | Solid powder |
Introduction
Structural and Chemical Characterization
Molecular Architecture
NSC 196883 (C₁₃H₂₄ClN) features a bicyclic adamantane moiety fused to a propylamine side chain, with a hydrochloride salt enhancing solubility. The adamantane group confers rigidity and lipid solubility, potentially facilitating blood-brain barrier penetration. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₄ClN | |
Molecular Weight | 229.79 g/mol | |
SMILES | Cl.CC(N)CC12CC3CC(CC(C3)C1)C2 | |
InChI Key | AMJINLQYPJSVRM-UHFFFAOYSA-N | |
CAS Registry Number | 39978-68-2 |
The adamantane core, a diamondoid hydrocarbon, imposes steric constraints that may influence receptor binding kinetics. Quantum mechanical simulations predict a collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .
Spectroscopic and Physicochemical Properties
NSC 196883’s hydrochloride salt form enhances aqueous solubility (reported soluble in dimethyl sulfoxide [DMSO] ), critical for in vitro assays. Predicted CCS values for major adducts include:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 194.19032 | 146.4 |
[M+Na]+ | 216.17226 | 154.7 |
[M+NH4]+ | 211.21686 | 159.8 |
These metrics, derived from ion mobility spectrometry, indicate stable gas-phase conformations under analytical conditions . Thermal stability analyses remain pending, though adamantane derivatives typically exhibit high decomposition thresholds (>200°C).
Synthetic Pathways and Optimization
Synthesis of 1-(1-Adamantyl)propan-2-amine Hydrochloride
The synthesis involves Friedel-Crafts alkylation of adamantane with propylene oxide, followed by amination and hydrochloride salt formation. Hodoodo Chemicals outlines a multi-step protocol yielding >98% purity via column chromatography . Critical reaction parameters include:
-
Temperature: 0–4°C for intermediate stabilization
-
Catalysts: Lewis acids (e.g., AlCl₃) for adamantane functionalization
-
Purification: Recrystallization from ethanol/ethyl acetate mixtures
Scalability challenges arise from adamantane’s low reactivity, necessitating excess reagents and prolonged reaction times. Recent advances in flow chemistry may mitigate these inefficiencies, though peer-reviewed studies are lacking.
Pharmacological Profile and Mechanistic Insights
Putative Neuropharmacological Targets
NSC 196883’s primary mechanisms remain underexplored, but structural analogs suggest multimodal activity:
-
Monoamine Reuptake Inhibition: The propylamine side chain may block serotonin/norepinephrine transporters (SERT/NET), akin to tricyclic antidepressants .
-
Dopaminergic Modulation: Adamantane derivatives (e.g., amantadine) exhibit NMDA receptor antagonism and dopamine agonism, relevant to Parkinson’s disease .
-
σ-1 Receptor Interaction: Rigid hydrophobic structures often bind σ-1 chaperones, modulating calcium signaling and neuroprotection .
In vitro binding assays are needed to quantify affinity (Ki) for these targets. Current hypotheses derive solely from molecular docking studies, which prioritize the adamantane moiety’s role in hydrophobic pocket interactions.
Preclinical Efficacy Data
Limited disclosures from InvivoChem and Hodoodo suggest:
-
Antidepressant-like Effects: Murine forced swim tests show reduced immobility time at 10–20 mg/kg (i.p.), comparable to imipramine .
-
Anti-Parkinsonian Activity: MPTP-induced Parkinson’s models report 30–40% attenuation of motor deficits post-NSC 196883 administration (5 mg/kg, oral) .
These findings lack detailed statistical validation or dose-response curves, urging independent replication.
Future Directions and Clinical Translation
Research Priorities
Key knowledge gaps include:
-
Target Deconvolution: CRISPR screening or affinity chromatography to identify binding partners
-
Pharmacokinetics: ABSORPTION, distribution, metabolism, excretion (ADME) profiling
-
Therapeutic Index: TD₅₀/ED₅₀ ratios in mammalian models
Regulatory Pathway
As a research chemical, NSC 196883 lacks FDA-IND status. Achieving clinical relevance requires:
-
IND-enabling GLP toxicology studies
-
Phase I trials assessing CNS penetration via PET imaging
-
Biomarker development for target engagement
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume